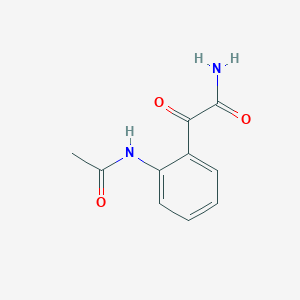

2-(2-Acetamidophenyl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

7671-92-3 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetamide |

InChI |

InChI=1S/C10H10N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(11)15/h2-5H,1H3,(H2,11,15)(H,12,13) |

InChI Key |

HSCDZOSWEFVANX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Acetamidophenyl 2 Oxoacetamide and Its Derivatives

Precursor Synthesis and Reactivity

The foundation of the synthesis lies in the preparation and subsequent reaction of N-acylisatin, a highly reactive starting material that enables access to the target α-ketoamide structure.

N-acylisatins are established as pivotal starting materials for the synthesis of 2-(2-acetamidophenyl)-2-oxoacetamide and its derivatives. researchgate.netresearchgate.net The core strategy involves the cleavage of the heterocyclic ring of N-acylisatin. nih.gov Specifically, the reaction of N-acetylisatin with various nucleophiles is a common method to produce the desired compounds. researchgate.netnih.gov The carbonyl group at the C2 position of N-acetylisatin functions as an amide, rendering it highly susceptible to nucleophilic attack, which initiates the ring-opening process. researchgate.netresearchgate.net This reactivity makes N-acylisatins versatile precursors for a range of α-ketoamide derivatives. researchgate.netresearchgate.net For instance, reacting N-acetylisatin with 4-aminobenzoic acid is a documented route to an intermediate acid that can be further modified. researchgate.netresearchgate.net

The central reaction in the synthesis of this compound from N-acylisatins is a nucleophilic ring-opening. researchgate.netnih.gov This process occurs when a nucleophile attacks the electrophilic C2 carbonyl carbon of the N-acylisatin ring. nih.govresearchgate.net This attack leads to the cleavage of the amide bond within the five-membered ring, resulting in the formation of an open-chain α-ketoamide structure. researchgate.netresearchgate.net A wide array of nucleophiles, including alcohols, amines, diamines, and amino acids, have been successfully employed in this reaction to generate diverse derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov The general mechanism involves the initial nucleophilic addition to the C2 carbonyl, followed by the collapse of the tetrahedral intermediate and subsequent cleavage of the heterocyclic ring. researchgate.netresearchgate.net This reliable and facile ring-opening makes N-acylisatins valuable building blocks in organic synthesis. researchgate.netresearchgate.net

Formation of the this compound Core

The formation of the final product is accomplished through the reaction of N-acylisatin precursors with specific nucleophiles, such as amines and alcohols, under various heating conditions.

The reaction of N-acylisatins with amines (aminolysis) or alcohols (alcoholysis) is a direct method for forming the this compound core and its ester or amide derivatives. researchgate.netresearchgate.net In aminolysis, primary and secondary amines, such as various aniline (B41778) derivatives, morpholine, and piperazine, readily react with N-acylisatin through a nucleophilic substitution at the amide linkage, causing the ring to open and form the corresponding N-[2-(2-amino-2-oxo-acetyl)phenyl]acetamide derivatives. researchgate.netresearchgate.net

Similarly, alcoholysis with alcohols like methanol (B129727) or ethanol (B145695) can be used. nih.gov The reaction of N-acylisatin with methanol, for example, yields α-phenylglyoxyl methyl ester derivatives. researchgate.net These ester intermediates can then undergo a subsequent aminolysis reaction with amines to afford the same α-ketoamide derivatives obtained from the direct reaction of N-acylisatin with amines. researchgate.netresearchgate.net This two-step approach provides an alternative route to the target compounds.

The table below details various derivatives synthesized via aminolysis and alcoholysis of N-acylisatins.

Table 1: Synthesis of this compound Derivatives via Nucleophilic Ring-Opening| Precursor | Nucleophile | Resulting Product | Reference |

|---|---|---|---|

| N-acetylisatin | Pyridin-2-yl-methanamine | 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | nih.gov |

| N-acetylisatin | 4-Aminobenzoic acid | 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid | researchgate.netresearchgate.net |

| N-acetylisatin | Methanol | Methyl {2-[2-(acetamido)phenyl]-2-oxoacetyl} | researchgate.netnih.gov |

| N-acetylisatin | Aniline Derivatives | 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) derivatives | researchgate.net |

| N-acetyl isatin (B1672199) | Morpholine | N-[2-(2-morpholino-2-oxoacetyl)phenyl]acetamide | researchgate.net |

| N-acetyl isatin | Diethylamine | N-[2-(2-(diethylamino)-2-oxoacetyl)phenyl]acetamide | researchgate.net |

| bis-N-acetylisatins | Ethanol | Ethyl bis-glyoxylacetate derivative | nih.gov |

Microwave irradiation has emerged as a powerful and efficient technique for synthesizing this compound derivatives. researchgate.net This method offers significant advantages over conventional heating, including dramatically reduced reaction times, higher product yields, and increased purity. researchgate.netresearchgate.net The application of microwave energy facilitates rapid and clean chemical transformations, often requiring less solvent and being more cost-effective. researchgate.netresearchgate.net For example, the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was achieved in a total of 5 minutes using a microwave reactor, a stark contrast to the 12 hours required by conventional methods. nih.gov Microwave-assisted protocols have been successfully used for the condensation of N-acylisatins with various amines and for the ring-opening with alcohols, demonstrating the versatility of this technology. researchgate.net

Traditional synthesis of this compound derivatives relies on conventional heating methods, which typically involve prolonged stirring of reactants at room temperature or reflux. researchgate.netnih.govnih.gov A common procedure involves dissolving N-acetylisatin in a suitable solvent like acetonitrile (B52724) and adding an amine, followed by stirring for an extended period, often 12 hours or more. nih.gov While effective, these methods are often time-consuming and can result in lower yields compared to microwave-assisted techniques. researchgate.netjchps.com For instance, the synthesis of certain thiazolidinone derivatives required 10 hours of heating under conventional conditions. jchps.com Despite the longer reaction times, conventional heating remains a viable and frequently used method for producing these compounds, such as in the reaction between N-acetylisatin and 4-aminobenzoic acid. researchgate.netresearchgate.net

The following table provides a comparison of microwave-assisted and conventional heating methods for the synthesis of related derivatives.

Table 2: Comparison of Microwave vs. Conventional Synthesis Methods| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Microwave | 5 minutes (3 min heat, 2 min hold) | High (not specified) | nih.gov |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Conventional | 12 hours | High (not specified) | nih.gov |

| α-Ketoamide Derivatives | Microwave | Shorter (not specified) | Higher | researchgate.net |

| α-Ketoamide Derivatives | Conventional | Longer (not specified) | Lower | researchgate.net |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Microwave | Shorter (not specified) | Excellent | jchps.com |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Conventional | 10 hours | Lower than MWI | jchps.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Acetamidophenyl 2 Oxoacetamide

Vibrational Spectroscopy Applications in 2-(2-Acetamidophenyl)-2-oxoacetamide Characterization

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. The absorption of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds. This technique is particularly powerful for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The structure contains two distinct amide moieties and a ketone group, each with characteristic vibrational frequencies. Analysis of related N-substituted derivatives, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, reveals key spectral features applicable to the parent compound's core structure nih.gov.

The high-frequency region of the spectrum is characterized by N-H stretching vibrations. The secondary amide of the acetamido group (Ar-NH-C=O) typically shows a single sharp absorption band, while the primary amide (-C(=O)-NH2) exhibits two bands corresponding to asymmetric and symmetric N-H stretching. The carbonyl (C=O) stretching region is particularly informative, typically showing three distinct, strong absorption bands. These correspond to the acetylamino group (Amide I), the α-keto group, and the primary amide group (Amide I). The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations. The specific assignments are detailed in the table below.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3400 and ~3200 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | |

| ~3300 | N-H Stretch | Secondary Amide (Acetamido) | nih.gov |

| ~3100-3000 | Aromatic C-H Stretch | Phenyl Ring | |

| ~1700 | C=O Stretch | α-Keto | nih.gov |

| ~1685 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) | |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide (Acetamido) | nih.gov |

| ~1600, ~1450 | C=C Stretch | Phenyl Ring | |

| ~1580 | N-H Bend (Amide II) | Secondary Amide (Acetamido) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each type of proton in the molecule. Spectroscopic data from closely related compounds, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, provide precise chemical shifts for the core structure nih.gov.

The aromatic region is expected to show a complex pattern for the four protons on the ortho-disubstituted benzene (B151609) ring, typically spanning the range of 7.0 to 8.5 ppm. The proton of the secondary amide (acetamido group) appears as a singlet, often at a downfield shift due to hydrogen bonding and the electronic effect of the adjacent carbonyl group. The two protons of the primary amide group are expected to appear as one or two broad singlets. The methyl protons of the acetyl group give rise to a sharp singlet in the upfield region of the spectrum, typically around 2.0 ppm nih.gov.

Table 2: ¹H-NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| ~10.5 | Singlet | 1H | Ar-NH -COCH₃ | nih.gov |

| ~8.5 - 7.2 | Multiplet | 4H | Aromatic-H | nih.gov |

| ~8.0 and ~7.8 | Broad Singlet(s) | 2H | -CO-NH₂ |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbons are the most deshielded and appear furthest downfield. Based on data for analogous structures, three signals are expected in the carbonyl region (165-195 ppm) corresponding to the two amide and one keto carbons. The aromatic carbons appear in the intermediate region (115-140 ppm), with the carbon attached to the nitrogen atom being the most downfield in this group. The methyl carbon of the acetyl group is the most shielded and appears at the highest field (around 25 ppm).

Table 3: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~192 | α-C =O (Keto) |

| ~169 | Acetamido C =O |

| ~166 | Primary Amide C =O |

| ~140 - 118 | Aromatic C |

Electronic Absorption and Emission Spectroscopy

This class of spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into the conjugated systems and chromophores present.

The UV-Vis spectrum of this compound is dictated by its electronic structure, specifically the phenyl ring and the adjacent carbonyl groups which form a conjugated system. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic ring and the carbonyl groups, as well as n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. Analysis of similar structures shows characteristic absorption maxima (λmax) that confirm the presence of the acetamidophenyl chromophore nih.gov.

Table 4: UV-Vis Spectral Data for this compound

| λmax (nm) | Electronic Transition | Chromophore | Reference |

|---|---|---|---|

| ~220 | π → π* | Phenyl Ring / Carbonyl | nih.gov |

| ~260 | π → π* | Phenyl Ring / Carbonyl | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy in Metal Complexes of this compound

Electron Spin Resonance (ESR), also referred to as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique used to investigate materials with unpaired electrons. mit.eduresearchgate.net It is particularly valuable for characterizing the electronic structure and coordination environment of transition metal complexes, such as those formed with this compound. mit.edu The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides key parameters, notably the g-factor and the hyperfine coupling constant (A), which yield detailed insights into the geometry, electronic ground state, and the nature of metal-ligand bonding within the complex. acs.orgillinois.edu

For complexes of copper(II), a d⁹ metal ion, the unpaired electron provides a powerful probe for ESR studies. mdpi.com In frozen solutions or polycrystalline samples, Cu(II) complexes typically exhibit an axial spectrum, which is characterized by two distinct g-values: g|| (parallel) and g⊥ (perpendicular). ethz.ch The observation that g|| > g⊥ > 2.0023 (the g-value for a free electron) is a strong indicator that the unpaired electron resides primarily in the dx²-y² orbital. mdpi.comethz.ch This electronic ground state is characteristic of complexes with elongated octahedral, square pyramidal, or square-planar geometries. acs.orgresearchgate.net

In a study of a copper(II) complex with a closely related tridentate ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, ESR spectroscopy was a key tool in its characterization. nih.gov The analysis of the spectral data for this complex suggested a distorted octahedral structure with a dx²-y² ground state for the Cu(II) ion. nih.gov

The magnitude of the g-values provides further information about the covalency of the metal-ligand bonds. According to the criteria established by Kivelson and Neiman, a g|| value below 2.3 is indicative of a significant covalent character in the bonding between the metal and the coordinating ligands, whereas a value above 2.3 suggests a more ionic interaction. researchgate.net

Another useful parameter derived from ESR spectra is the geometric factor, G, which is calculated using the equation:

G = (g|| - 2.0023) / (g⊥ - 2.0023)

This factor helps in assessing the extent of exchange interaction between copper centers in a polycrystalline sample. A G-value greater than 4.0 is typically taken to indicate that exchange interactions are negligible and the local tetragonal axes are aligned parallel. Conversely, a G-value of less than 4.0 may suggest a significant exchange interaction between the copper centers.

The table below presents representative ESR spectroscopic data for a Cu(II) complex of this compound, based on findings for complexes with similar N,O-donor ligands.

In this representative data, L refers to the deprotonated form of this compound acting as a bidentate ligand.

The isotropic g-value (giso) is calculated as (g|| + 2g⊥)/3. The hyperfine coupling constants (A|| and A⊥) arise from the interaction of the electron spin with the nuclear spin of the copper atom (I = 3/2) and provide further detail on the electronic environment. ethz.ch The representative data, with g|| (2.26) < 2.3 and G < 4, suggest a complex with significant covalent character in its metal-ligand bonds and the potential for some exchange interaction between copper centers.

Theoretical and Computational Investigations of 2 2 Acetamidophenyl 2 Oxoacetamide

Quantum Chemical Studies of Electronic and Geometric Structures

Quantum chemical calculations allow for the prediction of molecular geometries and the distribution of electrons, which are fundamental to understanding a compound's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine optimized molecular geometries, energies, and other thermodynamic properties. nih.gov

For compounds structurally similar to 2-(2-acetamidophenyl)-2-oxoacetamide, DFT calculations have been successfully used to determine their ground state geometries. In a study on the related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the structure was fully optimized using DFT. nih.gov The stability of the optimized structure was confirmed by frequency calculations, which showed all positive wave-numbers, indicating a true minimum on the potential energy surface. nih.gov The ground state energy for this ligand was calculated to be -1008.69854 atomic units (a.u.). nih.gov Such calculations provide precise bond lengths and angles that are often in close agreement with experimental data, had it been available. nih.govnih.gov

Table 1: Selected Optimized Geometric Parameters for a Related Ligand *

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | 1.25 Å |

| Bond Length | C-N (amide) | 1.38 Å |

| Bond Length | C=O (keto) | 1.23 Å |

| Bond Angle | O-C-C | 120.5° |

| Bond Angle | C-N-H | 117.8° |

Data derived from studies on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov

DFT is also employed to understand the delocalization of electron density and identify chemically active sites within a molecule. nih.govresearchgate.net Analyses such as Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMO), and Mulliken atomic charges are used to predict chemical reactivity. researchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For example, in a study of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, the HOMO-LUMO gap was found to be 4.343 eV, with the analysis revealing the electronic character of different parts of the molecule. researchgate.net

Charge density analysis on related acetanilide (B955) derivatives, such as paracetamol and acetotoluidine, highlights the nature of intermolecular interactions, particularly the crucial N-H···O hydrogen bonds that are characteristic of the amide group. researchgate.net These studies use topological analysis to characterize bond critical points and atomic charges, providing deep insight into the bonding environment. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the step-by-step processes of chemical reactions, allowing researchers to explore potential pathways that are difficult to observe experimentally.

The synthesis of this compound and its derivatives often involves the ring-opening of an N-acylisatin precursor. researchgate.net The reaction of N-acetylisatin with an amine, for instance, leads to the nucleophilic attack at the C2-carbonyl group of the isatin (B1672199) ring. researchgate.net This results in the cleavage of the heterocyclic ring to produce the α-ketoamide structure of the final product. nih.govresearchgate.net This ring-cleavage pathway is a well-documented method for generating this class of glyoxylamide fragments. researchgate.net

In related systems, such as N-(2-hydroxyphenyl)acetamides, computational and experimental studies have identified pathways involving radical intermediates. For instance, the cleavage of aromatic nitro and nitroso derivatives can yield radical ions. mdpi.com Specifically, the loss of •NO or •NO2 radicals has been observed, leading to the formation of a 2-aminophenol (B121084) radical ion, demonstrating that radical pathways can be relevant in the transformation of related structures. mdpi.com

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.gov A large KIE often suggests that the bond to the isotope is being broken in the rate-determining step of the reaction. For example, a significant KIE of 12.8 was observed in the hydrogen-transfer reaction from ascorbic acid to a nitroxide radical, suggesting that quantum mechanical tunneling plays a role. rsc.org In other cases, inverse KIEs (kH/kD < 1) can provide mechanistic insight, often pointing to a change in hybridization at a specific atom or a rapid equilibrium preceding the rate-limiting step. nih.govmdpi.com

Thermodynamic and Kinetic Parameter Derivations for this compound Reactions

Computational and experimental thermal analysis methods can be used to derive key thermodynamic and kinetic parameters for chemical reactions, such as decomposition. For a copper (II) complex of the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, thermodynamic activation parameters were derived from thermogravimetric analysis (TGA/DTA) data using the Horowitz-Metzeger method. nih.govnih.gov These parameters, including the activation energy (ΔE), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), describe the energy requirements and molecular disorder changes during the thermal decomposition of the complex. nih.gov

Table 2: Thermodynamic Parameters for the Decomposition of a Related Copper (II) Complex *

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Activation Energy | ΔE* | 127.204 | kJ/mol |

| Enthalpy of Activation | ΔH* | -82.009 | kJ/mol |

| Entropy of Activation | ΔS* | -0.238 | kJ/mol·K |

| Gibbs Free Energy of Activation | ΔG* | -0.138 | kJ/mol |

Data derived from the DTA curve for the [Cu(L)Cl₂·H₂O]·2H₂O complex, where L is 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov

Activation Energy, Entropy, and Enthalpy Determinations from Thermal Data

The thermal decomposition kinetics of chemical compounds can be thoroughly investigated using thermoanalytical methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). nih.gov These techniques measure the change in a substance's physical and chemical properties as a function of temperature or time, providing data that can be used to calculate thermodynamic parameters.

In the study of the derivative 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper complex, the researchers derived the activation energy (ΔE), entropy of activation (ΔS), and enthalpy of activation (ΔH*) from the differential thermogravimetric (DTA) curve. nih.gov The calculations were performed using the Horowitz-Metzger method, a well-established model-fitting approach for analyzing non-isothermal decomposition data. nih.gov

The activation energy (ΔE) represents the minimum energy required to initiate the decomposition reaction. nih.gov The enthalpy of activation (ΔH) is the change in heat content during the formation of the activated complex, while the entropy of activation (ΔS*) reflects the degree of disorder of the system in the transition state compared to the reactants.

Research Findings for 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its Cu(II) Complex

The investigation revealed the thermodynamic parameters for the decomposition of both the free ligand (a derivative of the subject compound) and its corresponding copper (II) complex. nih.gov While the precise numerical values from the study are not cited here, the research established the methodology for their determination and confirmed that the coordination of the copper ion alters the thermal stability and decomposition kinetics compared to the free ligand.

The data obtained from such studies are crucial for understanding the stability of these compounds under thermal stress, which is vital information for their handling, storage, and potential applications in various fields.

Data Tables

The following tables are representative of how such data would be presented. The specific values for the compounds discussed are pending access to the full research article.

Table 1: Thermodynamic Parameters for the Decomposition of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (Ligand)

| Parameter | Symbol | Value | Unit |

| Activation Energy | ΔE | Data not available | kJ/mol |

| Enthalpy of Activation | ΔH | Data not available | kJ/mol |

| Entropy of Activation | ΔS* | Data not available | J/K·mol |

Table 2: Thermodynamic Parameters for the Decomposition of the Cu(II) Complex

| Parameter | Symbol | Value | Unit |

| Activation Energy | ΔE | Data not available | kJ/mol |

| Enthalpy of Activation | ΔH | Data not available | kJ/mol |

| Entropy of Activation | ΔS* | Data not available | J/K·mol |

Molecular Recognition and Interaction Studies Involving 2 2 Acetamidophenyl 2 Oxoacetamide Scaffolds

Ligand-Receptor Interaction Profiling

The interaction between a ligand and its receptor is a highly specific process governed by a variety of non-covalent forces. Understanding these interactions is crucial for the rational design of new drugs.

Non-Covalent Interactions in 2-(2-Acetamidophenyl)-2-oxoacetamide Binding

The binding of ligands containing the this compound scaffold to biological receptors is characterized by a network of non-covalent interactions. A notable example is the interaction of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide with the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govnih.gov Molecular docking studies have revealed several key non-covalent interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: The acetamido and oxoacetamide groups of the ligand can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the receptor's binding pocket.

Pi-Alkyl and Pi-Cation Interactions: The phenyl and pyridinyl rings of the ligand can participate in pi-alkyl and pi-cation interactions with appropriate residues in the receptor, further anchoring the ligand in the binding site.

These non-covalent interactions are directional and contribute to the specificity of the ligand for its target receptor.

Computational Approaches to Molecular Docking and Binding Affinity Prediction

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding mode and affinity of a ligand to its receptor.

Molecular Docking Simulations with Biological Receptors (e.g., IGF-1R)

Molecular docking simulations have been successfully employed to investigate the binding of this compound derivatives to biological targets like IGF-1R. nih.govnih.gov These simulations predict the preferred orientation of the ligand within the receptor's binding site and estimate the binding energy.

A study on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex highlighted the utility of molecular docking in understanding their interaction with IGF-1R. nih.govnih.gov The docking results, including the binding energies and interacting residues, provide a rational basis for the observed biological activity.

Table 1: Molecular Docking Data of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide with IGF-1R

| Parameter | Value |

| Receptor | Insulin-like Growth Factor 1 Receptor (IGF-1R) |

| PDB ID | 5FXR |

| Ligand | 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |

| Docking Score (kcal/mol) | -7.8 |

| Interacting Residues | MET 10, LYS 15, LEU 18, VAL 34, ILE 43, ILE 94 |

Data sourced from El-Sayed et al. (2024). nih.gov

Principles of Complementarity and Binding Selectivity in Host-Guest Systems

The principles of molecular recognition in host-guest chemistry, such as complementarity and selectivity, are highly relevant to ligand-receptor interactions.

Cooperative Binding Phenomena

Cooperative binding occurs when the binding of one ligand molecule to a receptor influences the binding of subsequent ligands. This can lead to a significant increase in binding affinity. While direct evidence of cooperative binding involving the this compound scaffold is not yet prevalent in the literature, the presence of multiple hydrogen bond donors and acceptors, as well as aromatic rings, suggests the potential for such interactions. For instance, the binding of one part of the molecule could induce a conformational change in the receptor that favors the binding of another part of the same or a different ligand molecule. This can be a crucial factor in the assembly of multi-component complexes and can enhance binding affinity in molecular recognition. uiowa.edu

Biomimetic Systems and Molecular Imprinting Polymer (MIP) Strategies in this compound Research

Biomimetic systems aim to replicate biological processes, while Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to selectively bind a target molecule. The creation of a MIP involves polymerizing functional monomers around a template molecule—in this hypothetical case, this compound. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target molecule. These tailored recognition sites would, in theory, allow for the selective extraction or sensing of this compound from complex mixtures.

While the principles of MIP technology are well-established for a wide range of compounds, including some with structural similarities to fragments of this compound, no studies have been identified that apply these techniques to this specific compound. Research in this area would first involve computational studies to select suitable functional monomers and cross-linkers that can interact effectively with the acetamido, phenyl, and oxoacetamide moieties of the target molecule. Subsequently, laboratory synthesis and characterization would be required to develop and validate the MIPs. This would include assessing their binding capacity, selectivity against structurally related compounds, and performance under various conditions.

Until such research is conducted and published, no detailed findings or data tables can be provided for the application of biomimetic systems or MIP strategies to this compound.

Advanced Topics and Future Directions in 2 2 Acetamidophenyl 2 Oxoacetamide Research

Development of Novel Synthetic Strategies for 2-(2-Acetamidophenyl)-2-oxoacetamide Analogs

The generation of diverse analogs of this compound is crucial for expanding its utility, particularly in drug discovery and materials science. Research has primarily focused on efficient and adaptable synthetic methodologies.

A cornerstone of this synthetic effort is the ring-opening of N-acylisatins. core.ac.uknih.gov This strategy involves the nucleophilic attack of an amine on the C2-carbonyl group of the N-acylisatin ring, leading to the cleavage of the amide bond and formation of the desired this compound derivative. core.ac.uknih.gov For instance, the reaction of N-acetylisatin with various anilines or other primary amines like 2-aminomethyl pyridine (B92270) provides a direct route to a wide array of N-substituted analogs. nih.govresearchgate.net

To enhance the efficiency of these syntheses, modern techniques such as microwave-assisted organic synthesis (MAOS) have been successfully employed. core.ac.uknih.govresearchgate.net Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved product yields, and higher purity. core.ac.ukanton-paar.com This rapid and efficient heating accelerates the aminolysis of N-acylisatins, making it a preferred method for generating libraries of analogs. core.ac.uknih.gov

Another synthetic modification involves a two-step process where N-acylisatin is first reacted with an alcohol, such as methanol (B129727), under microwave conditions to produce an α-phenylglyoxyl methyl ester intermediate. core.ac.uk Subsequent aminolysis of this ester with a desired amine yields the final α-ketoamide product. core.ac.uk This approach adds a layer of versatility to the synthetic design.

Future synthetic strategies may draw inspiration from broader developments in chemical synthesis. The exploration of solid-phase synthesis could enable the high-throughput generation of large libraries of this compound derivatives for screening purposes. Furthermore, the application of catalytic methods, such as copper- or palladium-catalyzed oxidative amidation and aminocarbonylation reactions, which have been successful for other α-ketoamides, could open new avenues for constructing this scaffold from different starting materials. acs.orgresearchgate.netchemrxiv.org

Interactive Table 1: Selected Synthetic Strategies for this compound Analogs

| Starting Material | Reagent | Method | Key Features | Resulting Analog Type | Citation(s) |

|---|---|---|---|---|---|

| N-Acetylisatin | Various Anilines | Microwave-Assisted | Rapid, high yield | N-Aryl-2-(2-acetamidophenyl)-2-oxoacetamides | researchgate.net |

| N-Acetylisatin | 2-Aminomethyl pyridine | Conventional (Stirring at RT) | Forms tridentate ligand | N-(Pyridin-2-ylmethyl) derivative | nih.gov |

| N-Acetylisatin | 4-Aminobenzoic acid | Microwave-Assisted | Creates a bifunctional molecule for further coupling | Benzoic acid derivative | researchgate.net |

| N-Acylisatin | Methanol, then Amine | Microwave-Assisted | Two-step process via α-ketoester intermediate | Various N-substituted derivatives | core.ac.uk |

Exploration of Diverse Chemical Reactivity and Transformation Pathways

The chemical character of this compound is dominated by the α-ketoamide functional group, which features two electrophilic carbonyl centers and potential for various transformations.

The primary transformation pathway exploited for its synthesis is the nucleophilic ring-opening of N-acetylisatin, which demonstrates the susceptibility of the internal amide bond to cleavage. nih.govnih.gov Beyond its formation, the this compound scaffold can undergo further reactions. One significant area of reactivity is its ability to act as a ligand for metal coordination. Research has shown that derivatives like 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide can act as tridentate ligands, coordinating with metal ions such as copper(II) to form stable complexes. nih.gov These complexes exhibit distinct structural and electronic properties, such as a distorted octahedral geometry, which can be investigated through experimental techniques and computational methods like Density Functional Theory (DFT). nih.gov

Another interesting transformation was observed during the hydrazinolysis of related N-glyoxylamino acid ester derivatives. researchgate.net In an unexpected reaction, the α-keto group was reduced, leading to N-acylamino acid hydrazide derivatives, which resembles a Wolff-Kishner type reduction. researchgate.net This highlights a potential pathway for the selective reduction of the ketone function within the α-ketoamide moiety, adding to its synthetic versatility.

Future explorations of reactivity could focus on the differential reactivity of the two carbonyl groups. Selective reactions at either the ketone or the amide carbonyl could lead to a host of new molecular architectures. For example, the ketone could be a handle for forming heterocycles, while the amide could be modified post-synthesis. The development of catalytic systems that can selectively transform one part of the molecule while leaving the other intact remains a promising direction for research.

Interdisciplinary Research Integrating this compound Derivatives

The structural features of this compound and its analogs make them attractive for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In medicinal chemistry, the α-ketoamide motif is considered a "privileged structure" due to its ability to interact with a variety of biological targets. nih.gov Derivatives of this compound have been synthesized and evaluated for their biological potential. For example, specific derivatives have shown selective inhibitory effects against microbial strains like Aspergillus niger and Staphylococcus aureus. researchgate.net This suggests potential applications as antimicrobial agents. The core acetamide (B32628) structure is also found in various compounds investigated as anti-inflammatory agents and COX-II inhibitors, pointing to another potential therapeutic avenue. nih.govarchivepp.com

The integration of computational chemistry has become a powerful tool in this field. nih.gov Molecular docking simulations and DFT studies are used to predict and understand the interactions between these molecules and biological targets. For instance, a copper(II) complex of a this compound derivative was studied for its potential interaction with the insulin-like growth factor-1 receptor (IGF-1R), a target relevant to cancer therapy. nih.gov Such computational approaches help in rational drug design and in elucidating the structure-activity relationships of novel compounds.

Future interdisciplinary research could expand into materials science, where the ability of these molecules to form ordered structures through hydrogen bonding and to coordinate with metals could be exploited. The development of novel enzyme inhibitors is another promising frontier, as the α-ketoamide scaffold is known to be effective against various enzymes, including proteases. nih.gov By combining innovative synthetic strategies with advanced biological and computational evaluation, the full potential of this compound derivatives can be unlocked.

Interactive Table 2: Interdisciplinary Applications of this compound Derivatives

| Derivative Class | Research Area | Method of Study | Potential Application | Citation(s) |

|---|---|---|---|---|

| N-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide | Medicinal Chemistry | Antimicrobial assays | Antifungal agent (Aspergillus niger) | researchgate.net |

| 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide | Medicinal Chemistry | Antimicrobial assays | Antibacterial agent (Staphylococcus aureus) | researchgate.net |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Copper(II) complex | Computational Biology | Molecular docking, DFT | Enzyme inhibition (IGF-1R target) | nih.gov |

| General α-Ketoamides | Medicinal Chemistry | Biological assays | Enzyme inhibition (Proteases, Quorum Sensing) | nih.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Acetamidophenyl)-2-oxoacetamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions with careful selection of reagents and conditions. For example, acetylation of intermediates using acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate, achieves ~58% yield . Key steps include controlling reaction times (e.g., overnight stirring) and sequential reagent additions to minimize side products. Purity is verified using ESI/APCI(+) mass spectrometry (e.g., [M+H]⁺ at m/z 347) and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze chemical shifts (e.g., δ 7.69 ppm for NH protons, δ 2.14 ppm for acetyl groups) to confirm substituent positions .

- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) or MALDI-TOF.

- Computational Chemistry : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally related acetamide derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antifungal vs. anti-inflammatory activity) may arise from differences in assay conditions or impurities. To address this:

- Standardize Assays : Use consistent cell lines (e.g., Candida albicans for antifungal studies) and control for solvent effects (e.g., DMSO concentration) .

- Impurity Profiling : Employ HPLC-MS to identify and quantify by-products (e.g., N-acetyl impurities) that may interfere with activity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloro with fluoro groups) to isolate contributions to bioactivity .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Integrate quantum chemical calculations and cheminformatics:

- Reaction Path Search : Use tools like GRRM or AFIR to predict feasible reaction pathways for derivative synthesis .

- ADMET Prediction : Apply software like SwissADME to model absorption, distribution, and toxicity (e.g., CYP450 interactions) .

- Docking Simulations : Target specific enzymes (e.g., fungal lanosterol demethylase) to optimize binding affinity .

Q. What experimental approaches are effective for studying the oxidative/reductive reactivity of this compound?

- Methodological Answer :

- Oxidation : Treat with K₂Cr₂O₇ in H₂SO₄ to convert the oxoacetamide group to a carboxylic acid. Monitor progress via TLC (Rf shift) and IR (loss of C=O stretch at ~1700 cm⁻¹) .

- Reduction : Use NaBH₄ in ethanol to reduce the ketone to a secondary alcohol. Confirm via ¹H NMR (appearance of -OH proton at δ 1.5–2.5 ppm) .

- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to determine rate constants under varying pH/temperature conditions.

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining reproducibility?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.